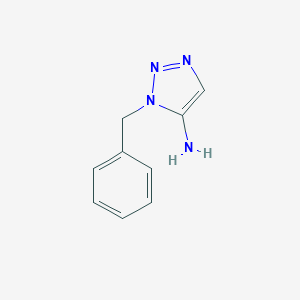

1-benzyl-1H-1,2,3-triazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRQLTWAXIGSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-benzyl-1H-1,2,3-triazol-5-amine: Addressing Data Scarcity and a Review of a Well-Documented Analogue

A Note to the Researcher:

This lack of information prevents the creation of an in-depth technical guide that meets the standards of scientific integrity and field-proven insights. The majority of available research literature pertains to a structurally related but distinct analogue: 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine .

Therefore, this document is structured in two parts:

-

Part 1: A concise summary of the confirmed identity of 1-benzyl-1H-1,2,3-triazol-5-amine (CAS: 25784-58-1) , acknowledging the current limitations in available data.

-

Part 2: A comprehensive technical guide on the well-documented analogue, 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (CAS: 32515-07-4) . This section is provided as a practical alternative, demonstrating the depth of analysis, protocol detail, and data visualization requested, using a molecule for which substantial scientific literature exists.

Part 1: this compound

Chemical Identity

The compound this compound is a distinct chemical entity with the following identifiers.

| Property | Value | Source |

| CAS Number | 25784-58-1 | [1][2][3] |

| Molecular Formula | C₉H₁₀N₄ | [4] |

| MDL Number | MFCD11983439 | [1][4] |

| Appearance | Solid | [4] |

| Melting Point | 127-128 °C | [4] |

Data Availability and Research Status

Despite being commercially available from suppliers such as Matrix Scientific, Arctom, and AK Scientific, this compound is not well-represented in peer-reviewed literature.[1][2][5] As such, validated protocols for its synthesis, detailed spectroscopic analysis (NMR, IR, MS), and reports on its biological activity or applications are currently unavailable. Researchers interested in this molecule would likely need to pursue foundational research, including synthetic route development and full analytical characterization.

Part 2: A Technical Guide to 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (Analogue)

This section provides a detailed guide to the analogue 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (CAS: 32515-07-4) , a compound with a robust body of available scientific data.

Introduction and Significance

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry".[6] This reaction provides a highly efficient, regioselective, and reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles. These heterocyclic systems are recognized as valuable pharmacophores and bioisosteres, capable of mimicking amide bonds while offering greater metabolic stability.[6][7]

1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine and its derivatives are actively being investigated for a range of therapeutic applications, particularly in oncology, due to their ability to induce programmed cell death (apoptosis) in cancer cell lines.[6]

Chemical and Physical Properties

A summary of the key properties for this analogue is presented below.

| Property | Value | Source(s) |

| CAS Number | 32515-07-4 | [1][6][8] |

| Molecular Formula | C₁₅H₁₄N₄ | [1][8] |

| Molecular Weight | 250.30 g/mol | [1][8] |

| InChI Key | JTJNNNCLXPPMNC-UHFFFAOYSA-N | [6][8] |

| Appearance | Solid | N/A |

| Synonyms | 3-benzyl-5-phenyltriazol-4-amine, 4-phenyl-1-benzyl-1,2,3-triazole-5-ylamine | [1][8] |

Synthesis Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient synthesis of the 1-benzyl-4-phenyl-1H-1,2,3-triazole core involves the CuAAC reaction between benzyl azide and phenylacetylene.[6] The subsequent addition of the amine group can be accomplished through various methods, though literature on the direct synthesis of the 5-amino derivative is less common than for its precursors.

Workflow for Synthesis of the Triazole Core:

Caption: Workflow for CuAAC synthesis of the triazole core.

Detailed Step-by-Step Methodology:

-

Reagents & Equipment:

-

Benzyl azide

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

-

Procedure:

-

Preparation: To a round-bottom flask, add phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent (e.g., DMF).

-

Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The in situ reduction of Cu(II) to the active Cu(I) species by sodium ascorbate initiates the reaction.[6]

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within a few hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Catalyst System: The use of CuSO₄ and a reducing agent like sodium ascorbate is a common, cost-effective, and reliable method to generate the active Cu(I) catalyst in situ, avoiding the need to handle potentially unstable Cu(I) salts.[6]

-

Solvent: Polar aprotic solvents like DMF or MeCN are typically used to ensure the solubility of all reactants and the catalytic species.[6]

-

Regioselectivity: The copper catalyst is crucial for controlling the regioselectivity of the cycloaddition, leading almost exclusively to the 1,4-disubstituted triazole isomer. Thermal cycloadditions without a catalyst would yield a mixture of 1,4 and 1,5-isomers.

Mechanistic Insights: The CuAAC Cycle

The catalytic cycle for the CuAAC reaction is a well-established mechanism that ensures the high efficiency and regioselectivity of the process.

Sources

- 1. 25784-58-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. arctomsci.com [arctomsci.com]

- 3. chemwhat.com [chemwhat.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. Search Results - AK Scientific [aksci.com]

- 6. benchchem.com [benchchem.com]

- 7. 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | CymitQuimica [cymitquimica.com]

- 8. 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (32515-07-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-benzyl-1H-1,2,3-triazol-5-amine

Foreword: The Triazole Scaffold in Modern Drug Discovery

The 1,2,3-triazole moiety is a cornerstone of contemporary medicinal chemistry.[1] Its synthetic accessibility, primarily through the robust and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has led to its integration into a vast array of molecular architectures.[1] Beyond its ease of synthesis, the triazole ring is considered a valuable pharmacophore due to its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor. This allows it to serve as a bioisostere for other functional groups, enhancing interactions with biological targets. The subject of this guide, 1-benzyl-1H-1,2,3-triazol-5-amine (CAS No. 25784-58-1), represents a fundamental scaffold within this class of compounds, offering a primary amine group for further functionalization, making a thorough understanding of its physicochemical properties paramount for its effective application in drug development.

Molecular and Structural Characteristics

This compound is a heterocyclic compound featuring a benzyl group attached to a 1,2,3-triazole ring, which is further substituted with an amine group.

Figure 1: Chemical structure and basic properties of this compound.

Synthesis Overview

The synthesis of 1-substituted 1,2,3-triazoles is most commonly achieved through the aforementioned CuAAC reaction. For the title compound, this would involve the cycloaddition of benzyl azide and ynamine. Given the reactivity of ynamines, an alternative and more common route to 5-amino-1,2,3-triazoles involves the use of a cyanamide precursor followed by cyclization.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, a comprehensive understanding of these properties is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Melting Point

| Property | Value |

| Physical State | Solid, likely crystalline |

| Melting Point | 127-128 °C |

Note: The melting point is a crucial indicator of purity and is vital for formulation development.

Solubility

Experimental Protocol for Determining Thermodynamic Solubility:

A robust method for determining aqueous solubility is the shake-flask method, which is considered the gold standard.

Figure 3: Workflow for pKa determination via potentiometric titration.

-

Rationale: This method directly measures the change in pH as the ionizable groups are protonated or deprotonated, providing a highly accurate pKa value. The use of a co-solvent may be necessary if the compound's aqueous solubility is low.

Spectroscopic Profile

While specific experimental spectra for this compound are not available in the reviewed literature, a predictive analysis based on its structure and data from analogous compounds can provide valuable insights for its identification and characterization. [2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Benzyl Protons: A singlet for the methylene protons (-CH₂-) is expected around 5.5 ppm. The aromatic protons of the phenyl group should appear as a multiplet between 7.2 and 7.4 ppm.

-

Triazole Proton: A singlet for the proton on the triazole ring (at position 4) is anticipated.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Benzyl Carbons: The methylene carbon should appear around 50-55 ppm. The aromatic carbons of the phenyl group will be in the 125-140 ppm range.

-

Triazole Carbons: The two carbons of the triazole ring will have distinct signals, with the carbon bearing the amine group being more downfield.

-

Infrared (IR) Spectroscopy

-

N-H Stretch: The primary amine should show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl methylene group will be seen just below 3000 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring and triazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 174.

-

Fragmentation: A prominent peak at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺), is a characteristic fragmentation pattern for benzyl-containing compounds. Other fragments would arise from the cleavage of the triazole ring.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry. This guide has provided a summary of its known physicochemical properties and outlined robust experimental protocols for the determination of those that are currently uncharacterized. The provided data, along with the predictive spectroscopic analysis, serves as a crucial starting point for researchers and drug development professionals. The experimental validation of the predicted properties, particularly solubility, LogD, and pKa, is a critical next step for any research program utilizing this compound. Such data will enable more accurate in silico modeling of its ADME properties and facilitate its rational incorporation into novel therapeutic agents.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Phenylmethyl)-1H-1,2,4-triazol-5-amine. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-1,2,3-triazole. Retrieved from [Link]

-

PubChem. (n.d.). (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol. Retrieved from [Link]

-

Chemchart. (n.d.). 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (32515-07-4). Retrieved from [Link]

-

Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

-

Hangzhou Haorui Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 25784-58-1|this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl]-1,5-dimethyl-1,5-benzodiazepine-2,4-dione monohydrate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]

Sources

1-benzyl-1H-1,2,3-triazol-5-amine molecular weight and formula

An In-Depth Technical Guide to 1-benzyl-1H-1,2,3-triazol-5-amine

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its exceptional stability, synthetic accessibility, and capacity for forming key intermolecular interactions with biological targets.[1] As a bioisostere for amide bonds, the triazole ring enhances the metabolic stability and pharmacokinetic profiles of drug candidates.[1] This guide focuses on a specific, highly functionalized derivative, this compound. We will provide a comprehensive overview of its core physicochemical properties, established synthetic methodologies, and its significance as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical entity.

Core Physicochemical Properties

The fundamental characteristics of a molecule are critical for its application in research and development. The molecular formula and weight are foundational for all stoichiometric calculations, analytical characterizations, and registration in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄ | [2] |

| Molecular Weight | 174.21 g/mol | [2] |

| CAS Number | 25784-58-1 | [2] |

| Melting Point | 127-128°C | [2] |

It is crucial to distinguish this compound from its analogue, 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (CAS No. 32515-07-4), which has a significantly different molecular weight (approx. 250.30 g/mol ) and formula (C₁₅H₁₄N₄) due to the presence of an additional phenyl group.[1][3][4]

Structural Representation

The structure of this compound, featuring a benzyl group attached to the N1 position of the triazole ring and an amine group at the C5 position, is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most famously achieved through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity.[1]

Mechanistic Pathway of CuAAC

The catalytic cycle for the formation of the 1,2,3-triazole core is a well-established process:

-

Copper Acetylide Formation : The cycle begins with the reaction between a terminal alkyne and a Copper(I) salt, forming a copper(I) acetylide intermediate.[1]

-

Coordination and Cycloaddition : An organic azide, such as benzyl azide, then coordinates with the copper acetylide complex. This is followed by a [3+2] cycloaddition step.[1]

-

Ring Contraction : The resulting six-membered copper-containing ring intermediate undergoes contraction to a more stable five-membered copper triazolide.

-

Protonolysis : The final step involves protonolysis, which cleaves the copper-triazole bond, releasing the final 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle.[1]

Caption: Generalized workflow for CuAAC synthesis of 1,2,3-triazoles.

Exemplary Synthetic Protocol

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a related analogue can be adapted. The key to synthesizing the 5-amino derivative is the choice of the alkyne synthon. The reaction would involve benzyl azide and a suitable N-protected ynamine or a related equivalent.

Objective: To synthesize a 1,5-disubstituted triazole via a ruthenium-catalyzed reaction, which, unlike CuAAC, can favor this isomer. (Note: CuAAC typically yields the 1,4-isomer). For the specific target, a regioselective synthesis yielding the 1,5-isomer is required.

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Terminal alkyne (e.g., an N-silylynamine)

-

Ruthenium catalyst (e.g., RuH₂(CO)(PPh₃)₃)[5]

-

Phase Transfer Catalyst (PTC) (e.g., Bu₄NBr)[5]

-

Solvent: Water (H₂O)[5]

-

Extraction Solvent: Chloroform (CHCl₃)

Procedure:

-

In Situ Azide Formation: To a reaction vessel, add benzyl bromide (0.5 mmol), sodium azide (0.55 mmol), the chosen alkyne (0.6 mmol), and H₂O (0.5 mL).[5]

-

Catalyst Addition: Add the ruthenium catalyst (0.01 mmol) and the phase transfer catalyst (0.025 mmol) to the mixture.[5]

-

Reaction: Stir the resulting solution vigorously at 80°C for approximately 2 hours.[5] Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous phase three times with 1 mL of CHCl₃.[5]

-

Purification: Combine the organic phases and evaporate the solvent under reduced pressure. Purify the resulting residue using flash column chromatography on silica gel to afford the desired this compound.[5]

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its unique combination of properties.[1] It is metabolically stable, has a significant dipole moment, and can act as a hydrogen bond acceptor, allowing it to effectively interact with biological targets.[1]

Derivatives of the 1,2,3-triazole core have demonstrated a wide spectrum of biological activities, including:

-

Anticancer: Triazole-containing hybrids have shown potent cytotoxic activity against various cancer cell lines.[1][6][7]

-

Antimicrobial: The triazole core is integral to numerous antibacterial and antifungal agents.[1][8]

-

Antiviral: These compounds have shown promise in the development of novel antiviral therapies.[1]

-

Anti-inflammatory: Certain triazole derivatives exhibit significant anti-inflammatory properties.[1][9]

-

Metabolic Diseases: Novel triazole and imidazole derivatives have been designed as potent agonists for targets like TGR5, which is implicated in diabetes and obesity.[10]

The presence of the primary amine in this compound provides a crucial synthetic handle for further functionalization, allowing for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies. This makes it an exceptionally valuable building block for developing new chemical entities targeting a diverse range of diseases.

References

- Benchchem. (n.d.). 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine.

-

Chemchart. (n.d.). 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (32515-07-4). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Journal of Chemistry and Technologies. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

PubChem. (n.d.). (1-Benzyl-1H-1,2,3-triazol-5-yl)methanol. Retrieved from [Link]

-

LookChem. (n.d.). 5-3-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,4-triazol-5-yl-N-butyl-1H-imidazol-4-amine. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-1,2,3-triazole. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Synthesis and properties of 1,2,3-Triazoles. Retrieved from [Link]

-

RSC Publishing. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. Retrieved from [Link]

-

PubMed. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Retrieved from [Link]

-

PubMed. (2010). Discovery of 1H-benzo[d][1][3][11]triazol-1-yl 3,4,5-trimethoxybenzoate as a Potential Antiproliferative Agent by Inhibiting Histone Deacetylase. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 25784-58-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | CymitQuimica [cymitquimica.com]

- 4. 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine (32515-07-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. rsc.org [rsc.org]

- 6. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]

- 7. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 9. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides [mdpi.com]

- 10. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1955524-33-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

solubility of 1-benzyl-1H-1,2,3-triazol-5-amine in organic solvents

An In-Depth Technical Guide to the Solubility of 1-benzyl-1H-1,2,3-triazol-5-amine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from in vitro assay reliability to in vivo bioavailability.[1] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a scaffold of significant interest in medicinal chemistry.[2] In the absence of extensive published quantitative data for this specific molecule, this document serves as a predictive guide and a practical manual. It is designed for researchers, scientists, and drug development professionals, offering a theoretical framework for predicting solubility, followed by detailed, field-proven protocols for its experimental determination. We will explore the crucial distinction between kinetic and thermodynamic solubility and provide step-by-step methodologies for both, ensuring a self-validating and robust approach to characterization.

Introduction: The Significance of this compound

The 1,2,3-triazole ring is a five-membered heterocyclic motif that has become a cornerstone in medicinal chemistry and materials science.[2] Its value lies in its physicochemical properties: it possesses a significant dipole moment, weak basicity, and the ability to act as both a hydrogen bond donor and acceptor.[2] These features allow triazole derivatives to effectively mimic other chemical groups like amides or esters, making them valuable bioisosteres in drug design.[2]

The specific compound, this compound, combines this versatile core with a non-polar benzyl group and a polar primary amine. This amphipathic nature presents a unique solubility challenge that must be thoroughly understood for effective drug development. Low or poorly characterized solubility can lead to unreliable results in biological assays, hinder formulation development, and ultimately cause promising candidates to fail due to poor absorption and bioavailability.[3][4]

Physicochemical Drivers of Solubility

Understanding the molecular structure of this compound is key to predicting its solubility. The principle of "like dissolves like" is the foundational concept, where solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[5]

-

Polarity and Hydrogen Bonding: The molecule exhibits distinct regions of polarity.

-

The Triazole Core & Amine Group: The three nitrogen atoms of the triazole ring and the primary amine (-NH₂) are polar and capable of forming hydrogen bonds. The amine group acts as a hydrogen bond donor, while the pyridine-type nitrogens in the triazole ring act as acceptors.

-

The Benzyl Group: The benzyl substituent (a phenyl ring attached to a methylene group) is non-polar and will primarily interact through weaker van der Waals forces.

-

-

Molecular Size and Rigidity: The molecule's relatively rigid, planar structure and moderate molecular weight will also influence how effectively solvent molecules can surround and solvate it.[5]

These competing features suggest that the compound's solubility will be highly dependent on the solvent's own characteristics. Solvents that can effectively interact with both the polar and non-polar regions of the molecule are likely to be the most effective.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict a qualitative solubility profile. This table serves as a starting hypothesis for experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High | These solvents have strong dipole moments and can accept hydrogen bonds, effectively solvating the polar triazole-amine portion. Their organic nature also accommodates the non-polar benzyl group. A related compound, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, is known to be soluble in DMSO and DMF.[6] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, interacting favorably with the amine and triazole nitrogens. However, their smaller alkyl chains may offer less favorable interactions with the benzyl group compared to larger aprotic solvents. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Very Low | These solvents lack the polarity and hydrogen-bonding capability required to overcome the strong intermolecular forces (especially hydrogen bonds) between the solute molecules' polar regions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate dipole moment but are not strong hydrogen bond acceptors. They may offer some solubility by interacting with the molecule's overall dipole and the non-polar benzyl group. |

A Bifurcated Approach to Solubility Determination

In drug discovery, solubility is not a single value but a concept with two distinct, operationally defined measurements: kinetic and thermodynamic.[7] The choice of which to measure depends on the stage of development.[1]

-

Kinetic Solubility: Measured by adding a concentrated DMSO stock of the compound to an aqueous or organic solvent and determining the concentration at which it precipitates.[8] This method is fast, requires very little compound, and is ideal for high-throughput screening in early discovery to quickly rank compounds.[9] However, it often overestimates the true solubility because it can lead to supersaturated solutions.[10]

-

Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24-72 hours).[11] This "shake-flask" method is the gold standard, providing the most accurate and reliable data needed for later-stage development and formulation.[3][10]

Figure 1: Decision workflow for selecting the appropriate solubility assay.

Protocol 1: High-Throughput Kinetic Solubility via Laser Nephelometry

This protocol is designed for rapid screening and ranking of compounds in early discovery. It relies on detecting light scattering from precipitated particles as a concentrated DMSO stock is diluted into the target solvent.[12]

A. Principle: A solution containing suspended particles will scatter a beam of light. A nephelometer measures this scattered light at a 90° angle.[12] The point at which a sharp increase in light scatter is detected corresponds to the compound's precipitation and thus its kinetic solubility limit.

B. Materials & Equipment:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Target organic solvents (e.g., Acetonitrile, Ethanol)

-

Microplate-based laser nephelometer (e.g., BMG NEPHELOstar)

-

96- or 384-well clear-bottom microplates

-

Acoustic dispenser or multichannel pipette

C. Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, typically 10-20 mM, in 100% DMSO.[13] Ensure the compound is fully dissolved.

-

Plate Mapping: Design a plate map for serial dilutions. Include solvent-only blanks and highly soluble/insoluble control compounds for reference.[14]

-

Serial Dilution:

-

Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the first wells of the dilution series.[15]

-

Add the target organic solvent to all wells to achieve the desired final concentrations.

-

Perform a serial dilution across the plate to create a concentration gradient. The final DMSO concentration should be kept low and consistent (e.g., <2%) across all wells.

-

-

Incubation: Mix the plate thoroughly on a plate shaker. Incubate at a controlled temperature (e.g., 25°C) for a set duration, typically 1-2 hours, to allow for precipitation.[15]

-

Measurement: Place the microplate into the laser nephelometer and measure the light scatter in each well.

-

Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is the concentration at which the signal sharply increases above the baseline (the "precipitation point"). The data can be used to classify compounds as having high, medium, or low solubility based on predefined thresholds (e.g., >100 µM, 15-100 µM, <15 µM).[12]

Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is the definitive method for determining the true solubility of a compound and is essential for formulation and pre-clinical development.[1]

A. Principle: An excess amount of the solid compound is agitated in the target solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value. This state represents the thermodynamic equilibrium between the solid and liquid phases.[7]

B. Materials & Equipment:

-

This compound (solid, crystalline powder preferred)

-

Target organic solvents

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge or filtration system (e.g., 0.22 µm PTFE syringe filters)

-

Analytical system for quantification (e.g., HPLC-UV, LC-MS)

C. Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment.[11]

-

Solvent Addition: Add a known volume of the target organic solvent to the vial (e.g., 1-2 mL).

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for at least 24 hours. For compounds that may be slow to equilibrate, 48 or 72 hours may be necessary.[11] The key is to reach a plateau where the concentration no longer increases over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.[11]

-

Separate the dissolved solute from the remaining solid by either centrifugation at high speed or by filtering the aliquot through a chemically compatible syringe filter.

-

-

Quantification:

-

Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation upon cooling or solvent evaporation.

-

Analyze the concentration of the compound in the diluted sample using a validated analytical method like HPLC-UV.[16]

-

Prepare a standard curve with known concentrations of the compound to accurately quantify the concentration in the saturated solution.

-

-

Calculation: Back-calculate the original concentration in the undiluted sample, accounting for all dilution factors. This value represents the thermodynamic solubility, typically expressed in µg/mL or µM.

Critical Factors for Self-Validating Protocols

To ensure the trustworthiness and reproducibility of solubility data, the following parameters must be controlled and reported:

-

Compound Purity & Form: The presence of impurities can alter solubility. The solid-state form (crystalline vs. amorphous) is also critical, as amorphous material is generally more soluble than its stable crystalline counterpart.[7]

-

Solvent Purity: Use high-purity, anhydrous solvents where appropriate, as small amounts of water can significantly affect the solubility of polar compounds.

-

Temperature Control: Solubility is temperature-dependent. All incubations and measurements should be performed at a consistent, reported temperature.[17]

-

Equilibration Time (Thermodynamic): It is crucial to demonstrate that equilibrium has been reached. This can be validated by taking measurements at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[11]

-

pH of Medium (Aqueous): While this guide focuses on organic solvents, if aqueous buffers are used, their pH must be controlled and measured before and after equilibration, as the solubility of ionizable compounds is highly pH-dependent.[4]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its physicochemical properties allows for a strong predictive framework. Its amphipathic nature, combining a polar triazole-amine head with a non-polar benzyl tail, suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like alcohols. This guide provides the necessary theoretical background and, more importantly, two detailed, validated protocols for the experimental determination of both kinetic and thermodynamic solubility. By adhering to these methodologies and carefully controlling experimental variables, researchers can generate the reliable and accurate solubility data essential for advancing drug discovery and development programs.

References

-

Anonymous. (2017). How do you perform the shake flask method to determine solubility?. Quora. [Link]

-

Ciavarella, A. B., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Bienta. (n.d.). Laser Nephelometry. Bienta. [Link]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH Application Note. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Pan, L., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical Sciences. [Link]

-

Admeshop. (n.d.). Solubility, thermodynamic. Admeshop. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. [Link]

-

Fisher Scientific. (n.d.). Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, 97+%. Fisher Scientific. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-benzyl-1H-indazol-3-ol. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. benchchem.com [benchchem.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 6. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, 97+% | Fisher Scientific [fishersci.ca]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. quora.com [quora.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. enamine.net [enamine.net]

- 14. Laser Nephelometry | Bienta [bienta.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. admeshop.com [admeshop.com]

- 17. 1-Benzyl-1,2,3-triazole | C9H9N3 | CID 138203 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 1,2,3-triazole derivatives

An In-depth Technical Guide to the Biological Activity of 1,2,3-Triazole Derivatives

Abstract

The 1,2,3-triazole moiety has emerged as a "privileged scaffold" in modern medicinal chemistry, transitioning from a simple heterocyclic curiosity to a cornerstone of drug discovery.[1][2] Its prominence is largely attributed to the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," which provides a highly efficient, regioselective, and versatile synthetic route.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse biological activities of 1,2,3-triazole derivatives. We will dissect the key therapeutic areas where these compounds show significant promise, including oncology, infectious diseases, and metabolic disorders. The narrative will emphasize the mechanistic underpinnings of their activity, structure-activity relationships (SAR), and the self-validating experimental protocols used for their evaluation.

The 1,2,3-Triazole Core: A Bioisosteric and Synthetic Marvel

The five-membered aromatic ring of 1,2,3-triazole, featuring three consecutive nitrogen atoms, possesses a unique combination of physicochemical properties that make it exceptionally valuable in drug design.[1] It is metabolically stable, capable of forming hydrogen bonds, and exhibits a significant dipole moment, all while maintaining a low potential for non-specific toxicity.[4] Crucially, the 1,2,3-triazole ring acts as a bioisostere for amide bonds, capable of mimicking both trans- and cis-amide conformations depending on its substitution pattern.[1] This allows it to engage with biological targets in a manner similar to peptides, but with superior pharmacokinetic properties.

The true explosion in 1,2,3-triazole research was ignited by the development of CuAAC. This reaction's reliability, high yields, and tolerance of a vast array of functional groups allow for the rapid synthesis of large, diverse compound libraries, making it an indispensable tool for generating and optimizing lead compounds.[2][5]

The Spectrum of Biological Activities

1,2,3-triazole derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing them as lead molecules for a wide range of therapeutic applications.[6][7]

Anticancer Activity

The 1,2,3-triazole scaffold is a building block in the discovery of potent anticancer agents.[8] These derivatives exert their effects through diverse mechanisms of action, often by being conjugated with other known pharmacophores like chalcones, indoles, and quinolones.[9]

Mechanisms of Action:

-

Cell Cycle Arrest: Many 1,2,3-triazole compounds have been shown to halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G0/G1 or G1 phase.[8][9][10] For instance, a phosphonate 1,2,3-triazole derivative was found to be a potent inhibitor of the cell cycle at the G0/G1 phase in HT-1080 fibrosarcoma cells.[8]

-

Induction of Apoptosis: A key mechanism for many anticancer drugs is the induction of programmed cell death. Triazole derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) and activating caspases.[9][11]

-

Enzyme Inhibition: Certain triazole derivatives target enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.[8] Molecular docking studies have shown that the triazole scaffold can establish critical interactions within the active sites of MMP-2 and MMP-9.[8]

Quantitative Data: In Vitro Cytotoxicity

The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | Representative IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Citation |

| Triazole-Coumarin Hybrid (4a) | A549 (Lung) | 2.97 | Cisplatin | 24.15 | [9] |

| Triazole-Chalcone Hybrid (7a) | A549 (Lung) | 8.67 | Doxorubicin | 3.24 | [9] |

| Triazole-Phosphonate (8) | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | Not specified | [8] |

| Triazole-Phosphonate (8) | A-549 (Lung) | 21.25 | Doxorubicin | Not specified | [8] |

| Triazole-THC Hybrid (4g) | HCT-116 (Colon) | 1.09 | Cisplatin | Not specified | [10] |

| Triazole-Oxadiazole (9) | MCF-7 (Breast) | 1.1 | Doxorubicin | Not specified | [12] |

Diagram: Generalized Apoptosis Induction Pathway

This diagram illustrates a common pathway by which 1,2,3-triazole derivatives can induce apoptosis in cancer cells, often involving the modulation of the Bcl-2 protein family and the activation of executioner caspases.

Caption: Apoptosis induction pathway often targeted by 1,2,3-triazole anticancer agents.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] 1,2,3-triazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[14][15][16]

-

Antibacterial Action: These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[13][14] A key area of investigation is their ability to disrupt biofilm formation, a structured community of microorganisms that confers enhanced resistance to conventional antibiotics.[17]

-

Antifungal Action: Derivatives have been particularly effective against pathogenic fungi like Candida albicans and Aspergillus niger.[13][14] The 1,2,3-triazole nucleus is considered a privileged scaffold in antifungal drug development, acting as a prominent bioactive linker and an isostere of the 1,2,4-triazole core found in many established antifungal drugs.[18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Citation |

| 8e | Staphylococcus aureus | 8 | Ciprofloxacin | Not specified | [19] |

| 8f | Staphylococcus aureus | 8 | Ciprofloxacin | Not specified | [19] |

| 8e | Pseudomonas aeruginosa | 16 | Ciprofloxacin | Not specified | [19] |

| 8f | Candida species | 16 | Amphotericin B | Not specified | [19] |

| DAN 49 | Staphylococcus aureus | 128 | Not specified | Not specified | [17] |

Antiviral Activity

The structural versatility of 1,2,3-triazoles has led to their evaluation against a wide array of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses like SARS-CoV-2.[20][21][22]

Mechanisms of Action: The mechanism is often virus-specific, but a common strategy is the inhibition of essential viral enzymes. For example, phenylpyrazolone-1,2,3-triazole hybrids have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[22] These compounds establish key hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme's active site.[22]

Diagram: Antiviral Screening Workflow

This diagram outlines a standard workflow for identifying and characterizing novel antiviral compounds, from initial high-throughput screening to mechanistic studies.

Caption: A typical experimental workflow for screening 1,2,3-triazole libraries for antiviral activity.

Enzyme Inhibition

Beyond antimicrobial and anticancer applications, 1,2,3-triazoles are potent inhibitors of various enzymes implicated in other human diseases.

-

α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion. Their inhibition can lower post-meal blood glucose levels, making them a key target for managing type 2 diabetes.[23][24] Flavone-1,2,3-triazole hybrids have shown significantly greater inhibitory activity against α-glucosidase than the standard drug, acarbose.[25]

-

Carbonic Anhydrase (CA) Inhibition: CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. Certain 1H-1,2,3-triazole analogs have demonstrated moderate to potent inhibitory activity against CA-II.[26]

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are used to treat Alzheimer's disease. The 1,2,3-triazole ring can interact with these enzymes, and various hybrids have been developed as potential anti-Alzheimer's agents.[4]

Quantitative Data: Enzyme Inhibition

| Compound Class | Target Enzyme | Representative IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Citation |

| Flavone-Triazole Hybrid | α-Glucosidase | 24.37 | Acarbose | 844.81 | [25] |

| Meldrum-Triazole Hybrid (7i) | α-Glucosidase | 4.63 | Acarbose | Not specified | [27] |

| 1H-1,2,3-Triazole (7b) | Carbonic Anhydrase-II | 13.8 | Acetazolamide | 18.2 | [26] |

Key Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols are foundational for the synthesis and evaluation of 1,2,3-triazole derivatives.

General Protocol for Synthesis via CuAAC ("Click" Chemistry)

This protocol describes a standard procedure for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The choice of a copper source and reducing agent is critical; the in-situ reduction of CuSO₄ with sodium ascorbate is a common and reliable method.

Methodology:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a solvent mixture, typically t-butanol/water (1:1) or DMF.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%).

-

Reducing Agent: Prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).

-

Reaction Initiation: To the stirring solution of alkyne and azide, add the sodium ascorbate solution, followed immediately by the CuSO₄ solution. The reaction is often accompanied by a color change.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-24 hours).

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[2][5]

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for anticancer activity.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,3-triazole derivatives (e.g., from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[9][10]

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the antibacterial or antifungal potency of a compound using the broth microdilution method.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

Conclusion and Future Perspectives

The 1,2,3-triazole ring is far more than a simple linker; it is a versatile and powerful pharmacophore that has firmly established its place in drug discovery.[28] Its synthetic accessibility via "click" chemistry allows for the rapid exploration of chemical space, leading to the identification of potent and selective modulators of diverse biological targets. The wide spectrum of activities, from anticancer to antimicrobial and enzyme inhibition, underscores its immense therapeutic potential.

Future research will likely focus on several key areas:

-

Target-Specific Design: Moving beyond broad screening to the rational design of 1,2,3-triazole derivatives that selectively inhibit specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Novel Hybrid Molecules: Continuing the successful strategy of conjugating the triazole core with other known pharmacophores to create multi-target agents, which can be particularly effective for complex diseases like cancer.

-

Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to validate their efficacy and safety in humans. Several 1,2,3-triazole-containing compounds are already in clinical development, paving the way for future therapeutics.[29]

The 1,2,3-triazole scaffold represents a robust and adaptable platform for medicinal chemists. The continued application of innovative synthetic strategies and a deeper understanding of its interactions with biological systems will undoubtedly lead to the development of the next generation of highly effective therapeutic agents.

References

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Center for Biotechnology Information. [Link]

-

Advancements and Future Perspectives of 1,2,3 Triazole Scaffold as Promising Antiviral Agent in Drug Discovery. (2022). ResearchGate. [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]

-

Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2020). National Center for Biotechnology Information. [Link]

-

1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. [Link]

-

A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. (2022). IJRPR. [Link]

-

Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2021). MDPI. [Link]

-

A Literature Review Focusing on the Antiviral Activity of[9][14][30] and[8][9][30]-triazoles. (2024). Bentham Science. [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2022). National Center for Biotechnology Information. [Link]

-

Recent Advancements and Biological Activities of Triazole Derivatives: a Short Review. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online. [Link]

-

1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. (2021). Asian Journal of Chemistry. [Link]

-

Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. (2024). PubMed. [Link]

-

1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2010). ResearchGate. [Link]

-

A Literature Review Focusing on the Antiviral Activity of[9][14][30] and[8][9][30]-triazoles. (2023). Bentham Science. [Link]

-

Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2020). PubMed. [Link]

-

Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential. (2023). National Center for Biotechnology Information. [Link]

-

A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. (2024). ResearchGate. [Link]

-

Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. (2020). PubMed. [Link]

-

Mechanisms of action of 1,2,3‐triazole hybrids. (2024). ResearchGate. [Link]

-

Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. (2010). PubMed. [Link]

-

Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. (2022). Semantic Scholar. [Link]

-

Flavone-1,2,3-triazole derivatives as potential α-glucosidase inhibitors: Synthesis, enzyme inhibition, kinetic analysis and molecular docking study. (2022). PubMed. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. [Link]

-

Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2020). Frontiers. [Link]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2023). ACS Omega. [Link]

-

Synthesis and anti–microbial activity of 1,2,3–triazole tethered nitroguiacol ethers. (2019). ResearchGate. [Link]

-

An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2022). National Center for Biotechnology Information. [Link]

-

An insight on medicinal attributes of 1,2,3‐ and 1,2,4‐triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. (2022). ProQuest. [Link]

-

1H-1,2,3-triazoles currently under clinical trials. (2022). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. (2022). National Center for Biotechnology Information. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). ResearchGate. [Link]

-

1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review. (2023). PubMed. [Link]

-

Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. (2023). ACS Omega. [Link]

-

A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). (2022). Semantic Scholar. [Link]

-

The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022). PubMed. [Link]

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jopcr.com [jopcr.com]

- 16. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benthamdirect.com [benthamdirect.com]

- 21. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 22. Phenylpyrazolone-1,2,3-triazole Hybrids as Potent Antiviral Agents with Promising SARS-CoV-2 Main Protease Inhibition Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. An insight on medicinal attributes of 1,2,3‐ and 1,2,4‐triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - ProQuest [proquest.com]

- 25. Flavone-1,2,3-triazole derivatives as potential α-glucosidase inhibitors: Synthesis, enzyme inhibition, kinetic analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. ijpsr.com [ijpsr.com]

The Ascendancy of the 5-Amino-1,2,3-Triazole Scaffold: A Technical Guide to Synthesis, Reactivity, and Medicinal Chemistry Applications

Abstract

The 5-amino-1,2,3-triazole core is a privileged heterocyclic motif that has garnered significant attention in contemporary medicinal chemistry. Its unique combination of physicochemical properties—metabolic stability, hydrogen bonding capability, and a significant dipole moment—renders it an attractive scaffold for the design of novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive exploration of the chemical space surrounding 5-amino-1,2,3-triazoles. We will navigate the key synthetic methodologies, delve into the nuances of their chemical reactivity, and showcase their burgeoning applications in drug discovery, from anti-parasitic agents to kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile heterocyclic system.

The Strategic Advantage of the 5-Amino-1,2,3-Triazole Core in Drug Design

The 1,2,3-triazole ring, while not found in nature, has become a cornerstone in modern medicinal chemistry, largely due to the advent of "click" chemistry.[3] The 5-amino substituted variant offers additional strategic advantages. The amino group provides a crucial vector for further functionalization, allowing for the fine-tuning of a molecule's properties to achieve desired biological activity and pharmacokinetic profiles.[4][5] This exocyclic amino group can serve as a key pharmacophoric element, engaging in critical hydrogen bond interactions with biological targets. Furthermore, the inherent stability of the triazole ring to metabolic degradation makes it an excellent bioisostere for more labile functionalities, such as amide bonds.[1][3]

Navigating the Synthetic Landscape: Accessing the 5-Amino-1,2,3-Triazole Core

The construction of the 5-amino-1,2,3-triazole scaffold is primarily achieved through [3+2] cycloaddition reactions. Unlike the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) which typically yields 1,4-disubstituted triazoles, the synthesis of 5-amino-1,2,3-triazoles often relies on the reaction of azides with activated nitriles.[4][6]

The Cornerstone Reaction: Dipolar Azide-Nitrile Cycloaddition

The most prevalent and versatile method for synthesizing 5-amino-1,2,3-triazoles is the 1,3-dipolar cycloaddition of an azide with a nitrile possessing an adjacent electron-withdrawing group (e.g., cyano, ester, or phenyl).[6] This reaction proceeds readily in the presence of a base, such as sodium ethoxide or potassium tert-butoxide.[4][5]

Caption: Generalized workflow for the azide-nitrile cycloaddition.

Expert Insight: The choice of base and solvent is critical for reaction efficiency. While traditional methods often employ sodium alkoxides in alcoholic solvents, the use of stronger bases like potassium tert-butoxide in aprotic polar solvents such as DMSO can significantly enhance the reaction rate and yield, especially for less activated nitriles.[4][5]

Detailed Protocol: Synthesis of 5-Amino-1-aryl-1H-1,2,3-triazole-4-carbonitriles

This protocol is adapted from a procedure for the synthesis of precursors to potent anti-Chagas disease agents.[7]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired aryl azide (1.0 eq.) and malononitrile (2.0 eq.) in dimethyl sulfoxide (DMSO).

-

Reaction Initiation: To the stirred solution, add potassium tert-butoxide (0.5 eq.) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to 70°C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-1-aryl-1H-1,2,3-triazole-4-carbonitrile.

Post-Cycloaddition Diversification: The Buchwald-Hartwig Cross-Coupling

The exocyclic amino group of the 5-amino-1,2,3-triazole core is a versatile handle for introducing further molecular diversity. The Buchwald-Hartwig cross-coupling reaction is a powerful tool for the N-arylation of these compounds, enabling the synthesis of a wide array of 5-(aryl)amino-1,2,3-triazoles.[1][4]

Caption: Buchwald-Hartwig amination of 5-amino-1,2,3-triazoles.

Expert Insight: The choice of palladium catalyst and ligand is crucial for achieving high yields in the Buchwald-Hartwig amination of 5-amino-1,2,3-triazoles. Palladium complexes bearing expanded-ring N-heterocyclic carbene (NHC) ligands have been shown to be particularly effective for this transformation.[1][8]

Unraveling the Reactivity: The Dimroth Rearrangement

A fascinating and synthetically useful aspect of 1,2,3-triazole chemistry is the Dimroth rearrangement. This isomerization process involves the opening of the triazole ring followed by re-cyclization, resulting in the transposition of a ring nitrogen atom with an exocyclic nitrogen atom.[9][10] In the context of 5-amino-1,2,3-triazoles, this rearrangement can be strategically employed to access different regioisomers that may not be directly accessible through cycloaddition reactions.[11][12]

The Dimroth rearrangement is typically promoted by heat, acid, or base.[10] The reaction proceeds through a series of steps involving ring opening to a diazo intermediate, followed by rotation and ring closure.[10] The thermodynamic stability of the starting material versus the product often dictates the direction and feasibility of the rearrangement.[10]

Caption: Mechanistic overview of the Dimroth rearrangement.

Applications in Drug Discovery: A Scaffold for Therapeutic Innovation

The 5-amino-1,2,3-triazole scaffold has been successfully employed in the development of a diverse range of therapeutic agents. Its ability to participate in key biological interactions has made it a valuable component in the medicinal chemist's toolbox.

Anti-parasitic Agents: The Fight Against Chagas Disease

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health concern in Latin America.[7] Phenotypic high-content screening identified a series of 5-amino-1,2,3-triazole-4-carboxamides as potent inhibitors of T. cruzi proliferation.[7][13] Optimization of an initial hit compound led to the discovery of derivatives with improved potency, metabolic stability, and oral exposure.[7]

| Compound | pEC50 | cLogD | Ligand Efficiency (LE) |

| Hit Compound 3 | >6 | <3 | 0.35 |

| Optimized Compound 37 | >6 | 2.6 | 0.31 |

Table 1: Physicochemical and biological properties of key 5-amino-1,2,3-triazole-4-carboxamides against T. cruzi.[7]

Kinase Inhibitors: Targeting Cellular Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[14][15] The 1,2,3-triazole scaffold has been incorporated into the design of potent and selective kinase inhibitors.[14][16] For instance, derivatives of[4][7][13]triazolo[1,5-a][1][5][7]triazine containing an amino group have been developed as potent inhibitors of protein kinase CK1δ, a potential therapeutic target for neurodegenerative diseases.[14]

| Compound | Scaffold | Target Kinase | IC50 (µM) |

| Compound 51 | [4][7][13]triazolo[1,5-a][1][5][7]triazine | CK1δ | 0.18 |

| ICA-1s | 5-amino-1H-imidazole-4-carboxamide | PKC-ι | - |

Table 2: Examples of amino-heterocycle-based kinase inhibitors.[14][17]

Antiviral and Antimicrobial Applications

The 5-amino-1,2,3-triazole core has also shown promise in the development of antiviral and antimicrobial agents.[18][19][20] For example, certain N-amino-1,2,3-triazole derivatives have demonstrated significant antiviral effects against Cantagalo virus replication.[19] The versatility of the scaffold allows for the introduction of various substituents to optimize activity against different pathogens.

Conclusion and Future Perspectives

The 5-amino-1,2,3-triazole scaffold has firmly established itself as a valuable and versatile platform in medicinal chemistry. Its synthetic accessibility, coupled with its favorable physicochemical properties and capacity for diverse functionalization, ensures its continued prominence in the quest for novel therapeutic agents. Future research will likely focus on expanding the synthetic toolkit for accessing this core, exploring new applications in areas such as targeted protein degradation and chemical biology, and leveraging computational methods to guide the rational design of next-generation 5-amino-1,2,3-triazole-based drugs.

References

-

Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]

-

5‐Amino 1,2,3‐triazoles and their derivatives used in medicinal chemistry. ResearchGate. [Link]

-

Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health (NIH). [Link]

-

Methods for the synthesis of 5‐amino‐1,2,3‐triazoles. ResearchGate. [Link]

-

1,2,3-Triazoles as Biomimetics in Peptide Science. MDPI. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Synthetic approach to 5-amino-1,2,3-triazoles (a),... ResearchGate. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications. [Link]

-

Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. Royal Society of Chemistry. [Link]

-

Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. MDPI. [Link]

-

1,2,3-Triazole-totarol conjugates as potent PIP5K1α lipid kinase inhibitors. PubMed. [Link]

-

Antiviral evaluation of N-amino-1,2,3-triazoles against Cantagalo virus replication in cell culture. PubMed. [Link]

-

The Dimroth rearrangement of 1,2,3-triazoles in the synthesis of anion receptors based on calix[13]arenes. ResearchGate. [Link]

-

Developing novel classes of protein kinase CK1δ inhibitors by fusing[4][7][13]triazole with different bicyclic heteroaromatic systems. PubMed. [Link]

-

Inhibition of Casein Kinase 1δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study. MDPI. [Link]

-

Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Royal Society of Chemistry. [Link]

-

The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Institutes of Health (NIH). [Link]

-

Two-hybrid screening. Wikipedia. [Link]

-

1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. National Institutes of Health (NIH). [Link]

-

The Dimroth Rearrangement: A Comprehensive Analysis. star chemistry. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]

-

Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). National Institutes of Health (NIH). [Link]

Sources

- 1. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]